6-(Bromodifluoromethyl)pyridine-3-carboxylic acid
Description
6-(Bromodifluoromethyl)pyridine-3-carboxylic acid (C₇H₄BrF₂NO₂) is a halogenated pyridine derivative featuring a bromodifluoromethyl (-CF₂Br) substituent at the 6-position and a carboxylic acid group at the 3-position of the pyridine ring. This compound is structurally distinct due to the combination of bromine and fluorine atoms, which confer unique electronic and steric properties. The bromine atom enhances reactivity in nucleophilic substitution reactions, while the difluoromethyl group contributes to lipophilicity and metabolic stability .
Properties
IUPAC Name |
6-[bromo(difluoro)methyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2NO2/c8-7(9,10)5-2-1-4(3-11-5)6(12)13/h1-3H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTVXFJXRGEKBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)C(F)(F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-(Bromodifluoromethyl)pyridine-3-carboxylic acid involves several steps. One common method includes the bromination of a difluoromethylpyridine precursor under controlled conditions. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
6-(Bromodifluoromethyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using common reagents like potassium permanganate or sodium borohydride, respectively.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(Bromodifluoromethyl)pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in medicinal chemistry.
Biology: The compound is studied for its potential biological
Biological Activity
6-(Bromodifluoromethyl)pyridine-3-carboxylic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its synthesis, biological evaluations, mechanisms of action, and comparative efficacy with similar compounds.
The compound is characterized by its unique structure, which includes a bromodifluoromethyl group attached to a pyridine ring. The molecular formula is C7H4BrF2N1O2, and it possesses a molecular weight of approximately 239.01 g/mol. The synthesis typically involves the introduction of the bromodifluoromethyl group into the pyridine-3-carboxylic acid framework through various chemical reactions, including halogenation and carboxylation methods.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs often exhibit significant antimicrobial activity. For instance, studies have shown that fluorinated derivatives can enhance antibacterial properties due to improved binding interactions with bacterial targets. The introduction of fluorine atoms is known to modify the electron density on the aromatic system, potentially increasing the affinity for bacterial enzymes or receptors .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/ml) | Target Bacteria |
|---|---|---|
| This compound | TBD | S. aureus, E. coli |
| Compound A | 8 | S. pneumoniae |
| Compound B | 16 | E. faecalis |
Anticancer Activity
In addition to antimicrobial effects, preliminary studies suggest that this compound may also possess anticancer properties. Compounds with similar functionalities have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and growth .
The biological activity of this compound is likely mediated through its interaction with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of bacteria or cancer cells.
- Receptor Binding : It may bind to receptors on cell surfaces, altering cellular responses.
- Biofilm Disruption : Similar compounds have shown efficacy in disrupting biofilm formation, which is crucial for bacterial survival in hostile environments .
Case Studies
Recent case studies have illustrated the effectiveness of fluorinated pyridine derivatives in both antibacterial and anticancer applications:
- Study on Antibacterial Activity : A series of derivatives were tested against Gram-positive bacteria, revealing that modifications at the pyridine ring significantly enhanced activity against strains like S. aureus and E. faecalis. The study highlighted that compounds with bromine and fluorine substitutions exhibited lower Minimum Inhibitory Concentrations (MICs) compared to their non-fluorinated counterparts .
- Anticancer Evaluation : In vitro studies demonstrated that certain derivatives could inhibit the growth of cancer cell lines by inducing apoptosis through mitochondrial pathways. This suggests a potential role for these compounds in cancer therapeutics .
Comparative Analysis
Comparative studies with similar compounds provide insights into the unique properties of this compound:
Table 2: Comparative Biological Activities
| Compound Name | Antibacterial Activity | Anticancer Activity |
|---|---|---|
| This compound | TBD | Moderate |
| 3-(Pyridine-3-yl)-2-Oxazolidinone | High | High |
| 5-Fluoro-2-pyridinylcarboxylic acid | Moderate | Low |
Comparison with Similar Compounds
Key Identifiers :
- Molecular Formula: C₇H₄BrF₂NO₂
- InChIKey : OXTVXFJXRGEKBU-UHFFFAOYSA-N (predicted)
- CAS Registry : 1989659-84-8
The following table summarizes structurally related pyridinecarboxylic acid derivatives, highlighting differences in substituents, physicochemical properties, and applications.
Structural and Functional Analysis
Halogenated Derivatives :
- 6-Bromopyridine-3-carboxylic acid lacks fluorine atoms, making it less electronegative than the bromodifluoromethyl analog. Its bromine is more accessible for cross-coupling reactions (e.g., Suzuki-Miyaura) .
- 6-(Trifluoromethyl)pyridine-3-carboxylic acid has a stronger electron-withdrawing -CF₃ group, lowering its pKa (~2.5) compared to brominated analogs, which enhances solubility in basic conditions .
However, its reactivity in SN2 reactions may be reduced compared to non-fluorinated bromopyridines due to steric hindrance from fluorine . 4-Bromo-6-methyl-3-pyridinecarboxylic acid demonstrates how methyl groups can stabilize intermediates in nucleophilic substitutions, albeit at the cost of increased steric bulk .
Applications: 6-Bromopyridine-3-carboxylic acid is a well-established intermediate in synthesizing kinase inhibitors and metal-organic frameworks . 6-(Trifluoromethyl)pyridine-3-carboxylic acid is utilized in agrochemicals for its resistance to metabolic degradation .
Physicochemical Properties
- Acidity: Fluorinated derivatives (e.g., -CF₃, -CF₂Br) exhibit lower pKa values (~2.5–3.0) compared to non-fluorinated analogs (~4.5–5.0) due to electron-withdrawing effects .
- Solubility: Oxetane and phenoxy substituents improve aqueous solubility, critical for bioavailability in drug development .
Q & A
Basic: What are the common synthetic routes for 6-(Bromodifluoromethyl)pyridine-3-carboxylic acid?
Answer: The compound is typically synthesized via two primary routes:
- Oxidation of 6-(Bromodifluoromethyl)pyridine-3-carbaldehyde : Using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions .
- Bromination and difluoromethylation : Starting with pyridine derivatives, bromination at the 6-position followed by introduction of the difluoromethyl group using reagents such as ClCF₂Br in the presence of a base (e.g., NaOH) . Alternative methods include multi-step protocols involving trifluoromethylated intermediates, as seen in analogous trifluoromethylpyridine syntheses .
Advanced: How can reaction conditions be optimized to improve the yield of this compound during oxidation?
Answer:
- Temperature control : Maintaining 60–80°C prevents side reactions (e.g., over-oxidation) while ensuring complete conversion .
- Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance reaction efficiency compared to acetonitrile .
- Catalytic additives : Transition-metal catalysts (e.g., RuCl₃) or microwave-assisted synthesis can reduce reaction time and improve selectivity .
- Real-time monitoring : Techniques like HPLC or TLC help track intermediate formation (e.g., the aldehyde precursor) to optimize quenching .
Basic: What spectroscopic methods are used to characterize this compound?
Answer:
- NMR spectroscopy :
- ¹H NMR : Identifies aromatic protons and the carboxylic acid proton (δ ~13 ppm).
- ¹⁹F NMR : Confirms the difluoromethyl group (δ ~-80 to -90 ppm) .
- IR spectroscopy : Strong O-H stretch (2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
- Mass spectrometry (MS) : Molecular ion peak (m/z ~250–260) and fragmentation patterns validate the structure .
- X-ray crystallography : SHELX software refines crystal structures to confirm stereochemistry and substituent positioning .
Advanced: How to resolve discrepancies in NMR data when substituent effects cause signal overlap?
Answer:
- 2D NMR techniques : HSQC and HMBC correlate ¹H-¹³C signals to assign overlapping aromatic protons .
- Variable-temperature NMR : Reduces signal broadening caused by dynamic processes (e.g., hydrogen bonding) .
- Computational modeling : Density Functional Theory (DFT) predicts chemical shifts for comparison with experimental data .
- Isotopic labeling : Deuterated analogs simplify peak assignments in complex spectra .
Basic: What are the known biological activities of this compound derivatives?
Answer: While direct studies are limited, structural analogs exhibit:
- Enzyme inhibition : Pyridine-carboxylic acids often target kinases or proteases due to their metal-chelating properties .
- Antimicrobial activity : Bromine and fluorine substituents enhance lipophilicity, improving membrane penetration .
- Fluorescent probes : The difluoromethyl group’s stability makes derivatives useful in bioimaging .
Advanced: How does the bromodifluoromethyl group influence the compound’s reactivity in nucleophilic substitutions?
Answer:
- Electron-withdrawing effects : Bromine and fluorine atoms increase the pyridine ring’s electrophilicity, favoring SNAr (nucleophilic aromatic substitution) at the 2- and 4-positions .
- Steric hindrance : The bulky CF₂Br group directs nucleophiles to meta positions, altering regioselectivity compared to unsubstituted pyridines .
- Leaving group potential : Bromine’s polarizability facilitates substitution under mild conditions (e.g., with amines or thiols) .
Basic: What safety precautions are necessary when handling this compound?
Answer:
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts (e.g., HBr during reactions) .
- Waste disposal : Neutralize acidic residues before disposal per local hazardous waste regulations .
Advanced: How to design derivatives for improved pharmacokinetic properties?
Answer:
- Prodrug strategies : Convert the carboxylic acid to esters or amides to enhance bioavailability .
- Substituent tuning : Introduce hydrophilic groups (e.g., -OH, -NH₂) to improve solubility or fluorine atoms to prolong half-life .
- In silico modeling : Tools like Schrödinger’s QikProp predict ADMET profiles (e.g., logP, plasma protein binding) .
- Targeted delivery : Conjugate with targeting moieties (e.g., peptides) for site-specific activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
